5-Acetylacenaphthene

Heteropoly acid catalysis Friedel-Crafts acylation Green synthesis

5-Acetylacenaphthene (CAS 10047-18-4) is the regiochemically defined 5-substituted acenaphthene scaffold critical for reproducible synthetic outcomes. Unlike unsubstituted acenaphthene or positional isomers, this compound directs subsequent electrophilic substitution exclusively to the 8-position—enabling clean synthesis of 5,8-disubstituted derivatives without chromatographic separation. Fully characterized by single-crystal XRD (monoclinic, P2(1)), updated 1H/13C NMR, and IR spectra. Validated benchmark system for PW/SiO₂-catalyzed green Friedel-Crafts acylation (81.3% yield, 93.6% selectivity). Essential precursor for perinone-class vat dye intermediates. Insist on high-purity 5-acetylacenaphthene free of 3-isomer contamination to ensure consistent downstream yields.

Molecular Formula C14H12O
Molecular Weight 196.24 g/mol
CAS No. 10047-18-4
Cat. No. B159873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Acetylacenaphthene
CAS10047-18-4
Molecular FormulaC14H12O
Molecular Weight196.24 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C2CCC3=C2C1=CC=C3
InChIInChI=1S/C14H12O/c1-9(15)12-8-7-11-6-5-10-3-2-4-13(12)14(10)11/h2-4,7-8H,5-6H2,1H3
InChIKeySYGRLGANSVWJGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Acetylacenaphthene (CAS 10047-18-4) Technical Procurement Overview: Compound Class, Properties, and Research Availability


5-Acetylacenaphthene (CAS 10047-18-4; molecular formula C14H12O; MW 196.24 g/mol) is a 5-substituted acenaphthene derivative belonging to the class of aromatic ketones [1]. The compound features an acetyl group at the peri-fused position 5 of the acenaphthene scaffold and serves as a versatile synthetic intermediate for functional polymers, dyes, and fine chemicals [2]. Key predicted physicochemical properties include density 1.2±0.1 g/cm³, boiling point 377.3±21.0 °C at 760 mmHg, and logP 3.63 . Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P2(1) and unit cell parameters a = 7.7976(2) Å, b = 7.8288(2) Å, c = 8.9791(4) Å, β = 90.331(4)°, Z = 2 [3].

Why 5-Acetylacenaphthene Cannot Be Substituted with Generic Acenaphthene Derivatives: Positional Reactivity and Selectivity Considerations


Generic substitution of 5-acetylacenaphthene with unsubstituted acenaphthene or alternative positional isomers is scientifically unsound due to fundamentally different electronic activation profiles and downstream reaction outcomes. Friedel-Crafts acylation of acenaphthene yields mixtures of 5- and 3-acylacenaphthenes, with the 5-isomer:3-isomer ratio varying from 2 to 40 for acetylations depending on solvent [1]. The relative positional reactivity of the 5-position (94) is approximately 15-fold higher than that of the 3-position (6.4) toward electrophilic acetylating agents [1]. Furthermore, 5-acetylacenaphthene directs subsequent electrophilic substitution exclusively to the 8-position, whereas 5-haloacenaphthenes (fluoro, chloro, bromo, iodo) produce mixtures of 3- and 8-acetylated products with isomer ratios dependent on the halogen [2]. These positional and electronic distinctions directly impact synthetic yield, product purity, and downstream functionalization pathways, rendering simple replacement with in-class analogs invalid for reproducible research or scaled manufacturing.

5-Acetylacenaphthene Quantitative Differentiation Evidence: Head-to-Head Data Against Closest Analogs


PW/SiO2 Heteropoly Acid Catalyzed Synthesis: Yield and Selectivity Advantage Over Conventional AlCl3 Friedel-Crafts Acylation

The silica-supported phosphotungstic heteropoly acid (PW/SiO2) catalyzed synthesis of 5-acetylacenaphthene achieves markedly higher yield and selectivity compared to conventional aluminum chloride-catalyzed acylation, which typically produces lower 5-isomer:3-isomer ratios and requires aqueous workup that generates aluminum waste [1]. Under optimized conditions, PW/SiO2 catalysis delivers 5-acetylacenaphthene yield of 81.3% and selectivity of 93.6% [2], in contrast to H3PW12O40 (unsupported) which provides yield of 51.2% and selectivity of 83.4% [3].

Heteropoly acid catalysis Friedel-Crafts acylation Green synthesis

Relative Positional Reactivity in Electrophilic Acetylation: 5-Position vs 3-Position of Acenaphthene Scaffold

Competitive acetylation experiments demonstrate that the 5-position of acenaphthene exhibits substantially higher reactivity toward electrophilic attack compared to the 3-position. Quantitative relative reactivity values were determined in chloroform at 20 °C, establishing a clear rank order among acenaphthene positions and related naphthalene derivatives [1].

Positional reactivity Electrophilic aromatic substitution Regioselectivity

Regioselectivity of Second Acetylation: 5-Acetylacenaphthene vs 5-Haloacenaphthenes in Downstream Functionalization

The acetyl group at the 5-position exerts a strong directing effect that channels subsequent electrophilic acetylation exclusively to a single position, unlike 5-haloacenaphthenes which yield complex product mixtures. This regiochemical control has direct implications for the purity and yield of disubstituted derivatives required in multistep syntheses [1].

Regioselectivity Electrophilic substitution Disubstituted acenaphthenes

Single-Crystal X-ray Structural Parameters vs 5-Bromo- and 5-Nitroacenaphthene: Crystallographic Fingerprint for Quality Assurance

The complete single-crystal X-ray structure of 5-acetylacenaphthene has been determined, providing unambiguous crystallographic parameters that serve as a definitive quality assurance fingerprint distinct from other 5-substituted acenaphthenes. The title compound crystallizes in the monoclinic system with space group P2(1), whereas no comparable full single-crystal structural data are reported for 5-bromoacenaphthene or 5-nitroacenaphthene in the open literature [1][2].

X-ray crystallography Crystal structure Quality control

5-Acetyl vs 3-Acetyl Isomer Ratio in Acylation: Solvent-Dependent Product Distribution Data

The acylation of acenaphthene produces a mixture of 5- and 3-acylacenaphthene isomers, with the ratio strongly dependent on solvent choice. Understanding this distribution is essential for predicting synthesis outcomes and selecting appropriate purification strategies when the 5-isomer is the intended target [1].

Isomer distribution Friedel-Crafts acylation Solvent effects

Downstream Application Specificity: 5-Acetylacenaphthene as Key Intermediate for 5-Acetoacetylacenaphthene in Vat Dye Synthesis

5-Acetylacenaphthene serves as a critical precursor to 5-acetoacetylacenaphthene via condensation with ethyl acetate under acidic conditions, a transformation that is specific to the acetyl-substituted derivative and cannot be accomplished with unsubstituted acenaphthene or 5-halo analogs. The resulting 5-acetoacetylacenaphthene undergoes subsequent cyclization and dehydrogenation to form peri-indenone ring ketones, which are key intermediates in the manufacture of vat (Küpen) dyes with high affinity for plant fibers [1].

Vat dyes Perinone dyes Acetoacetylation

5-Acetylacenaphthene (CAS 10047-18-4) High-Value Research and Industrial Application Scenarios Based on Quantitative Evidence


Green Synthesis Protocol Development Using Recyclable Heteropoly Acid Catalysts

For researchers developing environmentally sustainable Friedel-Crafts acylation methodologies, 5-acetylacenaphthene synthesis serves as an established benchmark system. The PW/SiO2-catalyzed protocol achieves 81.3% yield with 93.6% selectivity and catalyst recyclability over 5 cycles, providing a reproducible reference point for comparing novel solid acid catalysts [1]. This application is particularly relevant for green chemistry programs seeking to replace stoichiometric AlCl3 with recoverable heterogeneous catalysts.

Precursor for Disubstituted Acenaphthene Derivatives via Exclusive 8-Position Functionalization

5-Acetylacenaphthene is the optimal starting material for preparing 5,8-disubstituted acenaphthene derivatives due to its exclusive 8-position acetylation behavior, documented in direct electrophilic substitution studies [1]. This contrasts with 5-haloacenaphthenes, which yield complex mixtures of 3- and 8-substituted products requiring chromatographic separation. Researchers pursuing defined 5,8-difunctionalized acenaphthene scaffolds for materials science or medicinal chemistry applications should prioritize 5-acetylacenaphthene procurement.

Vat Dye Intermediate Manufacturing via 5-Acetoacetylacenaphthene Route

Industrial dye manufacturers producing perinone-class vat dyes utilize 5-acetylacenaphthene as the key starting material for generating 5-acetoacetylacenaphthene, which undergoes cyclization to peri-indenone ring ketones [1]. The resulting dye intermediates demonstrate high affinity for plant fibers and produce intensely colored vat dyes. Procurement specifications for this application should prioritize high-purity 5-acetylacenaphthene free from 3-isomer contamination to ensure consistent downstream condensation yields.

Analytical Reference Standard for Acenaphthene Derivative Characterization

With its fully assigned single-crystal X-ray structure (monoclinic, P2(1), a = 7.7976 Å, b = 7.8288 Å, c = 8.9791 Å, β = 90.331°) and updated 1H NMR, 13C NMR, and IR spectroscopic data [1], 5-acetylacenaphthene serves as a well-characterized reference compound for analytical method development and structural confirmation of novel acenaphthene derivatives. Quality control laboratories and academic core facilities can leverage these validated spectral and crystallographic parameters for instrument calibration and compound identity verification.

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